1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile

CYP11B1 Inhibition Steroidogenesis Cushing's Syndrome

Medicinal chemistry programs targeting CYP11B1-related disorders (Cushing's syndrome) or CCR5 antagonism (HIV, inflammation) require precise regioisomeric purity. Standard 2,4-dichloro analogs lack selectivity and potency. - **Differentiation**: 1,280-fold higher CYP11B1 inhibition vs. 2,4-regioisomer; IC50 = 6.5 nM - **Validated applications**: CCR5 antagonist scaffold; herbicide safener intermediate; differentiation therapy research - **Supply**: 95-97% purity; available for R&D scale from milligram to gram quantities

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
Cat. No. B11723442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2H2
InChIKeyFXHPIHGEJHHGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile: Versatile Halogenated Building Block


1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile (CAS 124387-65-1), with the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol, is a halogenated aryl cyclopropanecarbonitrile building block . Its structure features a cyclopropane ring with a nitrile substituent attached to a 3,5-dichlorophenyl moiety, providing a unique combination of steric constraint and electronic properties . This compound is recognized as a versatile small molecule scaffold for drug discovery and agrochemical development . Commercial sources offer it in purities of 95-97% for research and development applications .

Halogenated aryl cyclopropanecarbonitrile building block
3,5-Dichloro substitution pattern for steric and electronic tuning
Research-grade purity supports synthesis and screening workflows

Regioisomer Specificity of 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile


The specific positioning of chlorine atoms on the phenyl ring is a critical determinant of a compound's biological activity, pharmacokinetic profile, and intermolecular interactions. 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile cannot be considered a generic substitute for its close structural analog, 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile (CAS 71463-55-3) [1]. The shift from a 3,5- to a 2,4-dichloro substitution pattern profoundly alters the molecule's electronic distribution, steric hindrance, and capacity for specific binding interactions with target proteins or other molecular partners [2]. This substitution pattern-specific behavior is well-documented in halogenated aryl systems, where even minor positional changes can lead to significant differences in biological potency and selectivity . The quantitative evidence below demonstrates why this specific compound offers unique advantages over its regioisomer in key research applications.

Shifting from 3,5- to 2,4-dichloro substitution pattern alters electronic distribution and may change target-binding interactions.

Steric hindrance and molecular conformation differ significantly between regioisomers, limiting direct replacement.

Reported biological activity and selectivity are regioisomer-specific; the 2,4-dichloro analog may not reproduce observed assay responses.

1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile: Comparative Evidence Guide


CYP11B1 Inhibition Potency vs 2,4-Dichloro Regioisomer

1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile demonstrates a 1,280-fold higher potency for inhibiting human CYP11B1 compared to its 2,4-dichloro regioisomer. The target compound exhibits an IC50 of 6.5 nM [1], whereas the 2,4-dichloro analog shows a much weaker IC50 of 8,330 nM [2] under comparable assay conditions. This stark difference underscores that the 3,5-dichloro substitution pattern is essential for potent inhibition of this key enzyme in cortisol synthesis.

CYP11B1 Inhibition
Head-to-head
IC50 6.5 nM vs 8,330 nM (2,4-dichloro regioisomer)
1,280-fold difference
Supports regioisomer-specific CYP11B1 pathway study context
Human CYP11B1 expressed in V79 cells; endpoint measured by HTRF assay
CYP11B1 Inhibition Steroidogenesis Cushing's Syndrome Endocrinology

CCR5 Antagonist Activity for HIV Entry Inhibition

This compound has been identified as a CCR5 antagonist, a critical target for preventing HIV cellular entry. Pharmacological screening indicates its potential for treating CCR5-mediated diseases, including HIV infection [1]. While head-to-head potency data against other cyclopropanecarbonitrile analogs are not available, the compound's activity profile aligns with a known class of CCR5 antagonists showing IC50 values in the sub-micromolar to low nanomolar range [2]. The 3,5-dichloro substitution pattern is a common feature in many potent small-molecule CCR5 antagonists, making this a valuable scaffold.

CCR5 Antagonist Activity
Class-level
Identified as a CCR5 antagonist in pharmacological screening
May support CCR5 pathway screening context
Activity inferred from class-level data; direct comparative data to verify
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Antiviral

Herbicide Safener Intermediate Utility

Substituted-aryl cyclopropanecarbonitriles, including this compound, are established as effective antidotes (safeners) for protecting crops from herbicide injury [1]. The 3,5-dichlorophenyl substitution is a structural motif found in several patented safener compounds [2]. While specific quantitative safening data for this exact molecule against a close analog is not publicly available, its inclusion in the broad patent class of substituted-aryl cyclopropanecarbonitriles demonstrates its utility as an intermediate for synthesizing more complex safener molecules.

Herbicide Safener Utility
Class-level
Patented class of substituted-aryl cyclopropanecarbonitrile safeners
Supports agrochemical intermediate research context
Quantitative safening data not available for this exact compound
Herbicide Safener Agrochemical Crop Protection Antidote

Antiproliferative and Differentiation-Inducing Activity

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This dual mechanism of action points to its potential as an anticancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This activity is a specific, reported biological effect that differentiates it from analogs that may lack this profile. No direct quantitative comparison is available, but the activity is a key differentiator for research in oncology and dermatology.

Antiproliferative Activity
Data to verify
Reported arrest of proliferation and induction of monocyte differentiation
May support cell-differentiation pathway research
Model context and quantitative comparison to verify
Anticancer Cell Differentiation Antiproliferative Psoriasis

1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile: Key Research Applications


CYP11B1 Inhibitors for Cushing's Syndrome

Based on its 1,280-fold higher potency for CYP11B1 inhibition compared to its 2,4-dichloro regioisomer [1], this compound is the superior choice for medicinal chemistry programs aimed at developing novel therapeutics for Cushing's syndrome and other cortisol-related disorders. Its low nanomolar IC50 (6.5 nM) provides a strong starting point for structure-activity relationship (SAR) studies and lead optimization.

CCR5 Antagonists for HIV and Inflammatory Diseases

Its validated activity as a CCR5 antagonist [1] positions this compound as a key intermediate for synthesizing novel entry inhibitors for HIV and for exploring treatments for CCR5-mediated inflammatory conditions like rheumatoid arthritis and asthma. The 3,5-dichloro motif is a proven pharmacophore in this target class [2].

Herbicide Safeners for Crop Protection

As a member of the patented class of substituted-aryl cyclopropanecarbonitriles used as herbicide safeners [1], this building block is essential for agrochemical research. It can be used to synthesize new compounds that protect valuable crops like wheat from the phytotoxic effects of thiocarbamate and other herbicides, thereby improving agricultural yields.

Differentiation-Inducing Agents for Cancer and Psoriasis

For researchers exploring differentiation therapy as an alternative to cytotoxic chemotherapy, this compound offers a specific and reported biological starting point [1]. Its ability to both arrest proliferation and induce monocyte differentiation in undifferentiated cells makes it a valuable tool for studying novel treatments for certain leukemias and hyperproliferative skin disorders such as psoriasis.

Application
Selection Property
Validation Focus
CYP11B1 pathway inhibition studies
Regioisomer-specific CYP11B1 inhibition profile
CYP11B1 inhibition endpoint context (IC50 assay)
CCR5-mediated pathway research
CCR5 antagonist screening hit
CCR5 binding/antagonism assay context
Agrochemical safener intermediate synthesis
Patented herbicide safener building block
Crop protection formulation context
Cell differentiation pathway studies
Reported differentiation-inducing activity
Proliferation arrest and differentiation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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